3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-methylcyclohex-2-en-1-one
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Overview
Description
3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-methylcyclohex-2-en-1-one is a complex organic compound featuring a trifluoromethyl group, a piperazine ring, and a cyclohexenone structure
Preparation Methods
The synthesis of 3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-methylcyclohex-2-en-1-one involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine under controlled conditions to form the piperazine derivative. This intermediate is then reacted with 5-methylcyclohex-2-en-1-one under specific conditions to yield the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl and chloro groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Addition: The cyclohexenone moiety can undergo addition reactions with nucleophiles such as Grignard reagents or organolithium compounds
Scientific Research Applications
3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-methylcyclohex-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial agent, particularly against resistant strains of bacteria.
Agrochemicals: The compound’s derivatives are used in the development of pesticides and herbicides due to their effectiveness in controlling pests and weeds.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions, providing insights into biochemical pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit bacterial phosphopantetheinyl transferase, an enzyme crucial for bacterial viability and virulence. This inhibition disrupts bacterial metabolism and growth, making it a potential antibacterial agent . The compound’s structure allows it to bind effectively to the enzyme’s active site, blocking its function.
Comparison with Similar Compounds
Similar compounds include:
2-chloro-5-(trifluoromethyl)pyridine: Used in the synthesis of various agrochemicals and pharmaceuticals.
3-chloro-5-(trifluoromethyl)pyridine: Another derivative used in similar applications.
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: Known for its potent antibacterial properties.
The uniqueness of 3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-methylcyclohex-2-en-1-one lies in its combined structural features, which confer specific chemical reactivity and biological activity not found in the individual components.
Properties
IUPAC Name |
3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-methylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClF3N3O/c1-11-6-13(9-14(25)7-11)23-2-4-24(5-3-23)16-15(18)8-12(10-22-16)17(19,20)21/h8-11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHTZJIOBCVPPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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